molecular formula C15H18ClNO B2589487 2-(2-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane CAS No. 2380060-46-6

2-(2-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane

Cat. No.: B2589487
CAS No.: 2380060-46-6
M. Wt: 263.77
InChI Key: RSUADCXXHZDAID-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which consists of two rings sharing a single atom. The unique structure of azaspiro compounds makes them valuable in various fields, including drug discovery and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic core followed by the introduction of the chlorobenzoyl group. One common method involves the cyclization of a suitable precursor under basic conditions, followed by acylation with 2-chlorobenzoyl chloride. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the production time .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The chlorobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane is unique due to its specific combination of a spirocyclic core and a chlorobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2-chlorophenyl)-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO/c1-14(2)7-15(8-14)9-17(10-15)13(18)11-5-3-4-6-12(11)16/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUADCXXHZDAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CN(C2)C(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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